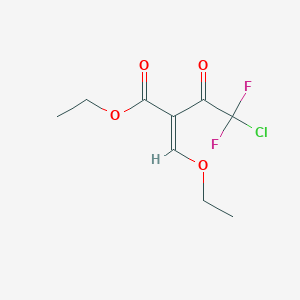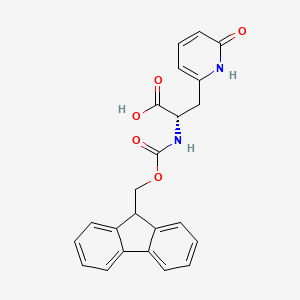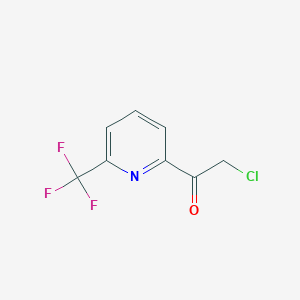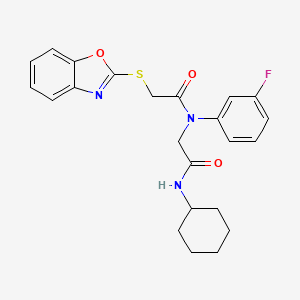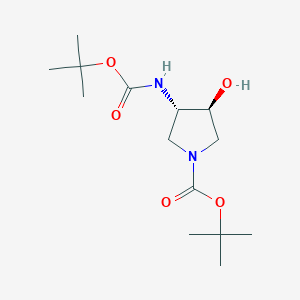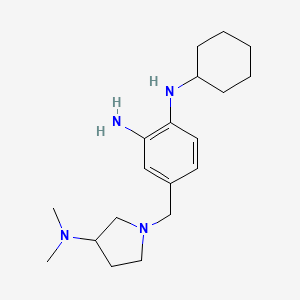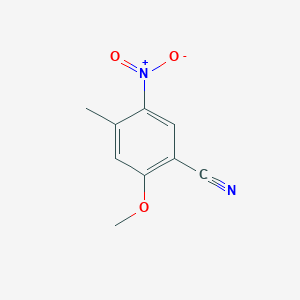
3,3-Difluoro-1-Hexylcyclopropene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Difluoro-1-Hexylcyclopropene is an organofluorine compound characterized by the presence of two fluorine atoms attached to a cyclopropene ring, which is further substituted with a hexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-1-Hexylcyclopropene typically involves the [1 + 2] cycloaddition reaction of 1-iodoalkynes with difluorocarbene. Difluorocarbene can be generated from the decomposition of fluorosulfonyl difluoroacetate (FSO2CF2COOSiMe3) in the presence of sodium fluoride (NaF) at elevated temperatures (around 120°C) in a solvent such as diglyme . This reaction yields 3,3-difluoro-1-iodocyclopropenes, which can then be further functionalized to obtain the desired compound.
Industrial Production Methods: For industrial-scale production, the process involves similar reaction conditions but optimized for higher yields and scalability. The use of continuous flow reactors and advanced purification techniques such as rapid column chromatography can enhance the efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3,3-Difluoro-1-Hexylcyclopropene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding cyclopropene oxides.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can convert the compound into its reduced form.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles such as amines or thiols replace the fluorine atoms.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution at room temperature.
Reduction: H2 gas with Pd/C catalyst under mild pressure.
Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products:
Oxidation: Cyclopropene oxides.
Reduction: Reduced cyclopropene derivatives.
Substitution: Amino or thio-substituted cyclopropenes.
Scientific Research Applications
3,3-Difluoro-1-Hexylcyclopropene has diverse applications in scientific research:
Biology: Investigated for its potential as a bioactive molecule in drug discovery, particularly in the development of enzyme inhibitors and receptor modulators.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism by which 3,3-Difluoro-1-Hexylcyclopropene exerts its effects involves the interaction of its fluorine atoms with molecular targets. The high electronegativity of fluorine atoms can influence the electronic distribution within the molecule, affecting its reactivity and binding affinity to biological targets. This can lead to the modulation of enzymatic activity or receptor interactions, thereby exerting its biological effects .
Comparison with Similar Compounds
3,3-Difluoro-1,2-Diarylcyclopropenes: These compounds share the difluorocyclopropene core but differ in their aryl substituents, which can influence their reactivity and applications.
3,3-Difluoro-1-Iodocyclopropenes: Similar in structure but with an iodine atom, these compounds are used as intermediates in further functionalization reactions.
1,1-Difluorocyclopropanes: These compounds have two fluorine atoms on the same carbon, differing in their substitution pattern and reactivity.
Uniqueness: The hexyl group can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C9H14F2 |
|---|---|
Molecular Weight |
160.20 g/mol |
IUPAC Name |
3,3-difluoro-1-hexylcyclopropene |
InChI |
InChI=1S/C9H14F2/c1-2-3-4-5-6-8-7-9(8,10)11/h7H,2-6H2,1H3 |
InChI Key |
OULQZTAOIAEMSC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC1(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


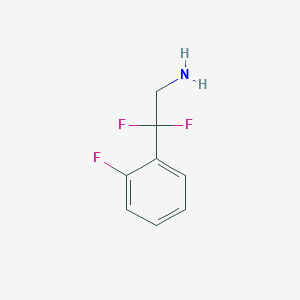
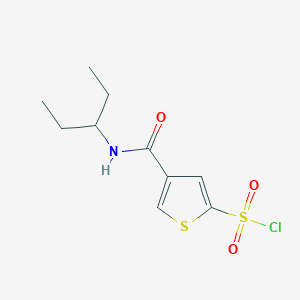
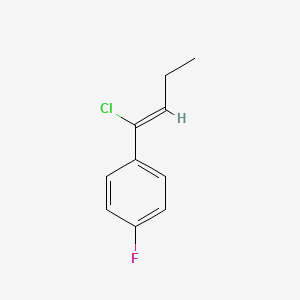
![[(2R,3R,4R,5R)-5-acetamido-2,3,4-trihydroxy-6-oxohexyl] dihydrogen phosphate](/img/structure/B12838487.png)
